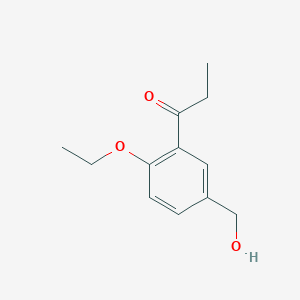
1-(2-Ethoxy-5-(hydroxymethyl)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethoxy-5-(hydroxymethyl)phenyl)propan-1-one is an organic compound with the molecular formula C12H16O3 It is characterized by the presence of an ethoxy group, a hydroxymethyl group, and a propanone moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethoxy-5-(hydroxymethyl)phenyl)propan-1-one typically involves the reaction of 2-ethoxy-5-(hydroxymethyl)benzaldehyde with a suitable ketone precursor under acidic or basic conditions. The reaction may proceed through a condensation mechanism, followed by reduction to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethoxy-5-(hydroxymethyl)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ketone moiety can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed:
- Oxidation leads to carboxylic acid derivatives.
- Reduction results in alcohol derivatives.
- Substitution yields various functionalized phenyl derivatives.
Scientific Research Applications
1-(2-Ethoxy-5-(hydroxymethyl)phenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxy-5-(hydroxymethyl)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(2-Hydroxy-5-methoxyphenyl)ethanone
- 2-Hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone
- 1-(5-Ethyl-2-hydroxyphenyl)propan-1-one
Comparison: 1-(2-Ethoxy-5-(hydroxymethyl)phenyl)propan-1-one is unique due to the presence of both ethoxy and hydroxymethyl groups, which confer distinct chemical properties and reactivity compared to similar compounds
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
1-[2-ethoxy-5-(hydroxymethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C12H16O3/c1-3-11(14)10-7-9(8-13)5-6-12(10)15-4-2/h5-7,13H,3-4,8H2,1-2H3 |
InChI Key |
PDIHPGANGWGYTC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)CO)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















